molecular formula C14H16N2O3 B2727270 Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 618070-51-2

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2727270
CAS No.: 618070-51-2
M. Wt: 260.293
InChI Key: CSAJIZNBNZGVLY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The methoxy group and other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring, leading to a variety of substituted pyrazoles .

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-12(15-16(13)2)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAJIZNBNZGVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-51-2
Record name ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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